Cas no 78256-30-1 (6(5H)-Phenanthridinone,2-nitro-)

6(5H)-Phenanthridinone,2-nitro- 化学的及び物理的性質
名前と識別子
-
- 6(5H)-Phenanthridinone,2-nitro-
- 2-nitro-5H-phenanthridin-6-one
- 2-NITRO-6(5H)-PHENANTHRIDINONE
- 2-Nitro-6(5H)-phenanthridinon
- 2-NITRO-6[5H]-PHENANTHRIDINONE
- 2-nitrophenanthridin-6(5H)-one
- 2-nitrophenanthridone
- 3-Nitro-phenanthridon
- AC1L4HJ6
- AC1Q1XWC
- AG-H-14062
- CHEMBL48391
- CTK5E5594
- NSC113304
- SureCN899132
- AKOS002135305
- SR-01000103925-1
- KLNFQJDLPUPRJZ-UHFFFAOYSA-N
- MFCD00010827
- SR-01000103925
- 6(5H)-Phenanthridinone, 2-nitro-
- SY292378
- DTXSID60228920
- NSC 113304
- BRD-K96218321-001-01-8
- 2-NITRO-5,6-DIHYDROPHENANTHRIDIN-6-ONE
- 78256-30-1
- SCHEMBL899132
- NSC-113304
- BDBM50101127
- DS-000918
-
- MDL: MFCD00010827
- インチ: InChI=1S/C13H8N2O3/c16-13-10-4-2-1-3-9(10)11-7-8(15(17)18)5-6-12(11)14-13/h1-7H,(H,14,16)
- InChIKey: KLNFQJDLPUPRJZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O
計算された属性
- せいみつぶんしりょう: 240.05354
- どういたいしつりょう: 240.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- 密度みつど: 1.409
- ふってん: 360.4°C at 760 mmHg
- フラッシュポイント: 171.8°C
- 屈折率: 1.672
- PSA: 72.24
- LogP: 3.11270
6(5H)-Phenanthridinone,2-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1194226-1g |
2-Nitrophenanthridin-6(5H)-one |
78256-30-1 | 95% | 1g |
$1085 | 2024-07-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593961-1g |
2-Nitrophenanthridin-6(5H)-one |
78256-30-1 | 98% | 1g |
¥11583.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y1194226-1g |
2-Nitrophenanthridin-6(5H)-one |
78256-30-1 | 95% | 1g |
$1085 | 2025-02-27 | |
eNovation Chemicals LLC | Y1194226-1g |
2-Nitrophenanthridin-6(5H)-one |
78256-30-1 | 95% | 1g |
$1085 | 2025-02-21 |
6(5H)-Phenanthridinone,2-nitro- 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
6(5H)-Phenanthridinone,2-nitro-に関する追加情報
6(5H)-Phenanthridinone, 2-Nitro-: A Comprehensive Overview
The compound 6(5H)-Phenanthridinone, 2-Nitro-, also identified by the CAS Registry Number 78256-30-1, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of phenanthridinones, which are polycyclic aromatic compounds with a unique structural framework that imparts distinctive electronic and optical properties. The presence of the nitro group at the 2-position further enhances its reactivity and functional versatility, making it a subject of interest in various research domains.
Recent advancements in synthetic methodologies have enabled the precise synthesis of 6(5H)-Phenanthridinone, 2-Nitro-, allowing researchers to explore its potential applications in-depth. One of the most promising areas of research involves its use in optoelectronic devices. The compound's extended conjugation system and tailored electronic properties make it an ideal candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Studies have demonstrated that incorporating 6(5H)-Phenanthridinone, 2-Nitro- into these devices can significantly improve their efficiency and stability under operational conditions.
In addition to its electronic applications, 6(5H)-Phenanthridinone, 2-Nitro- has shown potential in the field of drug discovery. Its structural similarity to certain bioactive compounds suggests that it could serve as a lead molecule for developing new therapeutic agents. Recent research has focused on its ability to interact with specific biological targets, such as enzymes and receptors, potentially leading to novel treatments for diseases like cancer and neurodegenerative disorders.
The synthesis of 6(5H)-Phenanthridinone, 2-Nitro- typically involves multi-step organic reactions, including nitration and cyclization processes. These reactions require precise control over reaction conditions to ensure high yields and product purity. Advances in catalytic systems and green chemistry practices have further enhanced the efficiency of these synthetic routes, making them more environmentally friendly and scalable for industrial applications.
From a structural perspective, 6(5H)-Phenanthridinone exhibits a rigid polycyclic framework with a ketone functional group at the 6-position. The nitro group at the 2-position introduces electron-withdrawing effects, which influence the compound's electronic properties and reactivity. This unique combination of structural features makes it highly versatile for both academic research and industrial applications.
In terms of spectroscopic characterization, 6(5H)-Phenanthridinone, 2-Nitro- exhibits distinct UV-Vis absorption bands due to its extended conjugation system. These spectral properties are crucial for applications in sensing technologies and fluorescence-based assays. Recent studies have explored its use as a sensing material for detecting environmental pollutants and biological analytes, showcasing its potential in analytical chemistry.
The compound's thermal stability is another critical factor that contributes to its applicability in high-temperature environments. Research has demonstrated that 6(5H)-Phenanthridinone, 2-Nitro- can maintain its structural integrity under elevated temperatures, making it suitable for use in high-performance materials such as thermoplastics and high-temperature resistant coatings.
In conclusion, CAS No:78256-30-1, or 6(5H)-Phenanthridinone, 2-Nitro-, stands out as a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthesis and application development, position it as a key molecule for future innovations in materials science, electronics, and pharmaceuticals.
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